8-Deazahomofolic acid
CAS No.: 111113-73-6
Cat. No.: VC0516421
Molecular Formula: C21H22N6O6
Molecular Weight: 454.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111113-73-6 |
|---|---|
| Molecular Formula | C21H22N6O6 |
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | (2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C21H22N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-6,15,23H,7-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t15-/m0/s1 |
| Standard InChI Key | NHMPJFQQAWJNNS-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N |
| SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)N=C(NC3=O)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
8-Deazahomofolic acid (C₂₁H₂₂N₆O₆; molecular weight 454.44 g/mol) belongs to the 8-deazafolate family, characterized by the replacement of the nitrogen atom at position 8 of the pteridine ring with a carbon atom . This modification reduces electron density in the heterocyclic system, potentially altering binding affinities to folate-dependent enzymes. The compound further features a homoglutamate side chain, extending the classical glutamate moiety by one methylene group, which may influence cellular uptake and polyglutamylation patterns .
Key Structural Features:
-
Pteridine Core: 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine system.
-
Bridge Region: Ethylamino linker connecting the pteridine to a para-aminobenzoic acid (PABA) moiety.
-
Glutamate Side Chain: (2S)-2-aminopentanedioic acid with an additional methylene group compared to natural folates .
IUPAC Name
The systematic name, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid, reflects its stereochemistry and functional group arrangement .
Synthesis and Derivatives
Synthetic Pathway
The synthesis of 8-deazahomofolic acid involves a multi-step sequence starting from 2-acetamido-6-formyl-4-pyrimidinol :
-
Wittig Condensation: Reaction with a triphenylphosphine ylide derived from N-acetyl-4-(p-carbethoxyanilino)-1-chloro-2-butanone yields an enone intermediate.
-
Hydrogenation: Reduction of the enone to form a saturated ketone.
-
Diazonium Coupling: Introduction of a 5-amino group via diazonium salt intermediates.
-
Reductive Ring Closure: Cyclization under reductive conditions to form the 8-deazapteridine core.
-
Glutamate Conjugation: Coupling with diethyl L-glutamate followed by saponification to yield the final product .
Tetrahydro Derivative
Hydrogenation of the glutamate diester intermediate produces 5,6,7,8-tetrahydro-8-deazahomofolic acid (C₂₁H₂₆N₆O₆; molecular weight 458.47 g/mol), a reduced form investigated for enhanced enzyme binding . This derivative exhibits low substrate activity with TS, suggesting preferential inhibition over catalytic participation .
Biological Activity and Mechanism
Enzyme Inhibition Profiles
8-Deazahomofolic acid demonstrates weak to moderate inhibition across multiple folate-dependent enzymes:
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Thymidylate Synthase (TS) | IC₅₀ > 10 µM | |
| Dihydrofolate Reductase (DHFR) | IC₅₀ > 10 µM | |
| AICAR Transformylase | IC₅₀ ≈ 50 µM | |
| GAR Transformylase | No significant activity |
Notably, its 8-deazafolate counterpart shows stronger inhibition of AICAR transformylase, implicating the deaza modification in disrupting purine biosynthesis .
Cellular Effects
-
Antiproliferative Activity: Modest growth inhibition observed in Streptococcus faecium, Lactobacillus casei, and L1210 murine leukemia cells (IC₅₀ ≈ 100 µM) .
-
Polyglutamylation: The homoglutamate side chain may hinder γ-polyglutamylation, reducing intracellular retention and efficacy compared to MTX .
Comparative Analysis with Classical Antifolates
| Parameter | 8-Deazahomofolic Acid | Methotrexate (MTX) |
|---|---|---|
| Target Enzymes | TS, AICAR Transformylase | DHFR, TS |
| Polyglutamylation | Limited | Extensive |
| Cellular Uptake | Reduced | High (via RFC) |
| Enzyme Inhibition | Weak (µM range) | Strong (nM range) |
This comparison underscores the need for further structural optimization to improve potency and selectivity .
Future Directions
Hybrid Analogues
Combining 8-deaza modifications with bulky side chains (e.g., propargyl groups) may enhance TS inhibition, as seen in analogues like CB3717 .
Prodrug Strategies
Esterification of the γ-carboxyl group could improve membrane permeability, with intracellular hydrolysis regenerating the active form .
Combination Therapies
Synergy with 5-fluorouracil or pemetrexed might overcome resistance mechanisms in TS-overexpressing tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume